molecular formula C10H19NO5 B2561910 (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid CAS No. 2102999-49-3

(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid

Cat. No. B2561910
CAS RN: 2102999-49-3
M. Wt: 233.264
InChI Key: LODRCJFHZBNAHN-ULUSZKPHSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (4R)-4-[(tert-butoxycarbonyl)amino]pentanoic acid . Its InChI code is 1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 . This indicates that the compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is a common protecting group used in peptide synthesis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.27 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

(4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(7(12)5-8(13)14)11-9(15)16-10(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODRCJFHZBNAHN-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(CC(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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